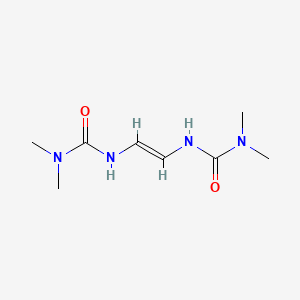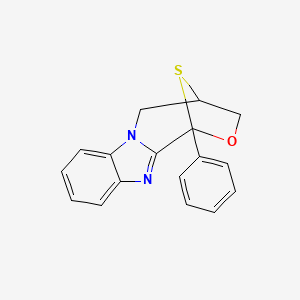
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a benzimidazole derivative with an epoxide and a thiol can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfur atom can also facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different functional groups.
4-(Diethylamino)phenyl-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl: A compound with a similar core structure but different substituents.
Uniqueness
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the presence of the epithio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
Eigenschaften
CAS-Nummer |
76099-31-5 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-phenyl-14-oxa-15-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2 |
InChI-Schlüssel |
AMYOXDWJQOVPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(S2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


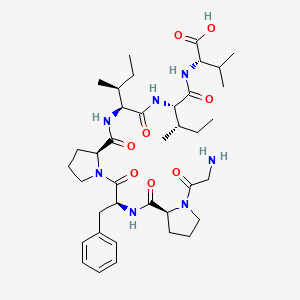
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
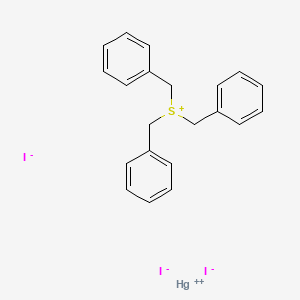
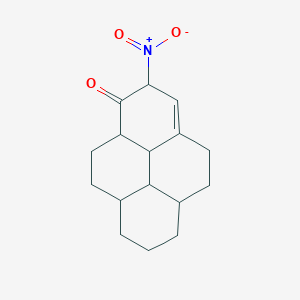
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
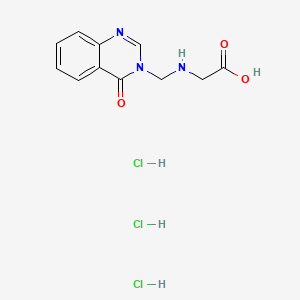


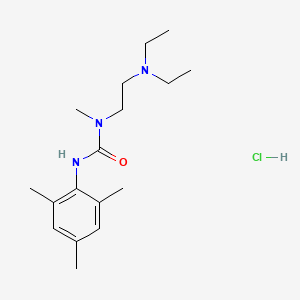
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
